4-(4-Cloro fenoxi) fenol

Descripción general

Descripción

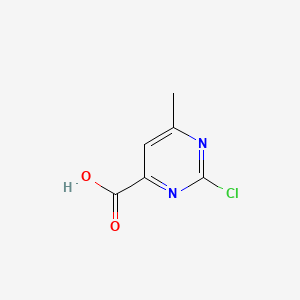

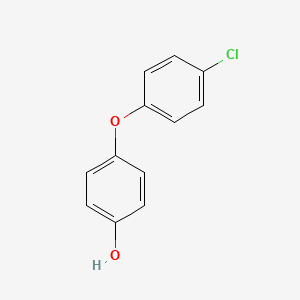

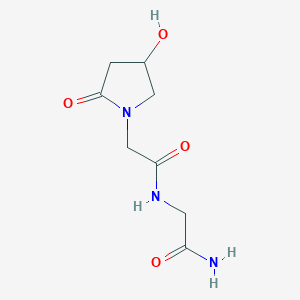

4-(4-Chlorophenoxy)phenol is a chemical compound with the molecular formula C12H9ClO2 . It has an average mass of 220.652 Da and a monoisotopic mass of 220.029114 Da .

Molecular Structure Analysis

The molecular structure of 4-(4-Chlorophenoxy)phenol consists of 12 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The structure is also available as a 3D model .Physical And Chemical Properties Analysis

4-(4-Chlorophenoxy)phenol is a crystal with a molecular weight of 220.65 . It has a boiling point of 169°C and a melting point of 83°C .Aplicaciones Científicas De Investigación

Bloque de construcción de la síntesis orgánica

4-(4-Cloro fenoxi) fenol: sirve como un versátil bloque de construcción en la síntesis orgánica. Su estructura le permite ser un precursor de varios compuestos orgánicos. Por ejemplo, puede sufrir reacciones de sustitución nucleofílica para introducir otros grupos funcionales, ayudando en la síntesis de moléculas complejas para productos farmacéuticos y agroquímicos .

Investigación de polímeros

En el campo de los polímeros de alto rendimiento, This compound se utiliza para modificar las propiedades de los polímeros. Puede actuar como estabilizador o modificador para mejorar la estabilidad térmica y las propiedades mecánicas de los polímeros, haciéndolos adecuados para aplicaciones exigentes como la aeroespacial y la electrónica .

Investigación en proteómica

Este compuesto se utiliza en la investigación en proteómica para estudiar las interacciones y funciones de las proteínas. Puede formar parte de la síntesis de sondas o marcadores que ayudan a identificar y cuantificar proteínas, lo cual es crucial para comprender las enfermedades a nivel molecular .

Estudios ambientales

This compound: también es significativo en la ciencia ambiental. Puede usarse como estándar en el análisis de compuestos fenólicos en muestras ambientales. Esto ayuda a monitorear los niveles de contaminación y estudiar el impacto de los compuestos fenólicos en los ecosistemas .

Fotocatálisis

Los investigadores utilizan This compound en estudios fotocatalíticos para comprender la degradación de los contaminantes. Sirve como un compuesto modelo para explorar la eficiencia de varios fotocatalizadores en la descomposición de contaminantes orgánicos bajo irradiación lumínica .

Seguridad y manipulación química

Se estudia el perfil de seguridad del compuesto para garantizar una manipulación y almacenamiento adecuados en laboratorios y entornos industriales. Sus datos toxicológicos son esenciales para desarrollar pautas de seguridad y medidas de protección para investigadores y trabajadores .

Química analítica

En química analítica, This compound se utiliza como reactivo o compuesto de referencia en métodos cromatográficos. Ayuda en la separación y cuantificación de mezclas complejas, mejorando la precisión de los resultados analíticos .

Química medicinal

Por último, en química medicinal, se exploran los derivados de este compuesto por sus posibles efectos terapéuticos. Podría conducir al desarrollo de nuevos medicamentos con aplicaciones en el tratamiento de diversas enfermedades, debido a su estructura fenólica que puede interactuar con objetivos biológicos .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as chlorphenesin, act in the central nervous system (CNS) rather than directly on skeletal muscle .

Mode of Action

Similar to chlorphenesin, it is known to act in the CNS .

Biochemical Pathways

A study on the photonitration pathway of phenol and 4-chlorophenol, which is structurally similar to 4-(4-chlorophenoxy)phenol, showed that the nitration of 4-chlorophenol into 2-nitro-4-chlorophenol in the presence of irradiated nitrate and nitrite in aqueous solution involves the radical ˙no 2 .

Pharmacokinetics

Similar compounds like chlorphenesin are known to be rapidly and completely absorbed, and metabolized in the liver .

Result of Action

Similar compounds like chlorphenesin are known to block nerve impulses (or pain sensations) that are sent to the brain .

Action Environment

It is known that light-induced nitration pathways of phenols are important processes for the transformation of pesticide-derived secondary pollutants into toxic derivatives in surface waters and for the formation of phytotoxic compounds in the atmosphere .

Propiedades

IUPAC Name |

4-(4-chlorophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMRZWSYBUCVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30492772 | |

| Record name | 4-(4-Chlorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30492772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21567-18-0 | |

| Record name | 4-(4-Chlorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30492772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorophenoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1589820.png)

![ethyl (3S)-3-[(4,4-difluorocyclohexanecarbonyl)amino]-3-phenylpropanoate](/img/structure/B1589828.png)